Anticancer agent 170

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

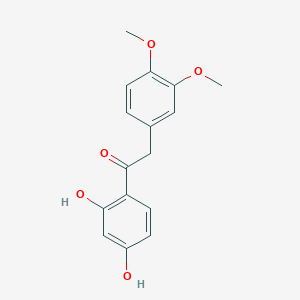

1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-20-15-6-3-10(8-16(15)21-2)7-13(18)12-5-4-11(17)9-14(12)19/h3-6,8-9,17,19H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXMMYWDVBYTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351016 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24126-98-5 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of Anticancer Agent CA-170: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CA-170 is a first-in-class, orally bioavailable small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA). This technical guide provides an in-depth overview of the mechanism of action of CA-170, supported by a compilation of preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The evidence presented herein demonstrates the potential of CA-170 as a novel immunotherapeutic agent for the treatment of advanced cancers.

Introduction

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By blocking inhibitory signals that suppress anti-tumor immunity, these agents can unleash the body's own immune system to recognize and eliminate cancer cells. CA-170 represents a significant advancement in this field as an orally administered small molecule designed to inhibit two distinct and non-redundant immune checkpoint pathways: PD-1/PD-L1 and VISTA. This dual-targeting approach offers the potential for enhanced anti-tumor activity compared to agents that target a single pathway.

Core Mechanism of Action

CA-170's primary mechanism of action involves the inhibition of two key immune checkpoint proteins: PD-L1 and VISTA.

Targeting the PD-1/PD-L1 Axis

The interaction between Programmed cell death protein 1 (PD-1) on activated T cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. CA-170 has been shown to interfere with this interaction. Interestingly, studies suggest that CA-170 does not prevent the physical assembly of the PD-1:PD-L1 complex but rather supports the formation of a defective ternary complex. This action blocks the downstream signaling that would typically lead to T-cell exhaustion and inactivation.

Inhibition of the VISTA Pathway

VISTA is another critical negative checkpoint regulator that suppresses T-cell function. Its expression is prominent on hematopoietic cells and can be upregulated in the tumor microenvironment. By inhibiting VISTA, CA-170 further contributes to the reactivation of anti-tumor T-cell responses. The dual blockade of both PD-L1 and VISTA is hypothesized to produce a more robust and durable anti-cancer immune response.

Below is a diagram illustrating the dual inhibitory action of CA-170 on the PD-L1 and VISTA signaling pathways.

Quantitative Preclinical Efficacy

The anti-tumor activity of CA-170 has been evaluated in various syngeneic mouse tumor models. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition

| Tumor Model | Animal Strain | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| MC38 Colon Carcinoma | C57BL/6 | CA-170 (10 mg/kg) | Oral, once daily | 43 | [1] |

| B16F10 Melanoma (Metastasis) | C57BL/6 | CA-170 (10 mg/kg) | Oral, once daily | 73 (reduction in metastatic nodules) | [1] |

| CT26 Colon Carcinoma | BALB/c | CA-170 (10 mg/kg) + Docetaxel (10 mg/kg) | Oral, once daily | 68 | [1] |

| B16/F1 Melanoma | Not Specified | CA-170 (10 mg/kg) | Oral | 23 | [2] |

| B16/F1 Melanoma | Not Specified | CA-170 (100 mg/kg) | Oral | 41 | [2] |

Table 2: Pharmacokinetic Parameters of CA-170

| Species | Oral Bioavailability (%) | Plasma Half-life (hours) | Reference |

| Mouse | ~40 | ~0.5 | [3][4] |

| Cynomolgus Monkey | <10 | ~3.25 - 4.0 | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of CA-170.

In Vivo Syngeneic Mouse Tumor Models

A general workflow for in vivo efficacy studies is depicted below.

4.1.1. MC38 Colon Carcinoma Model [1][5][6][7]

-

Cell Line: MC38 murine colon adenocarcinoma cells.

-

Animal Strain: C57BL/6 mice.

-

Implantation: 2 x 10^6 MC38 cells are injected subcutaneously into the flank of the mice.

-

Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. CA-170 is administered orally, typically once daily.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised and weighed.

4.1.2. B16F10 Melanoma Lung Metastasis Model [1][8][9][10]

-

Cell Line: B16F10 murine melanoma cells.

-

Animal Strain: C57BL/6 mice.

-

Implantation: 2 x 10^5 B16F10 cells are injected intravenously via the tail vein to establish pulmonary metastases.

-

Treatment: Treatment with orally administered CA-170 or vehicle control typically begins one day after cell injection and continues for a specified duration (e.g., 14 days).

-

Endpoint: At the end of the treatment period, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted.

4.1.3. CT26 Colon Carcinoma Model [1][11][12][13][14]

-

Cell Line: CT26 murine colon carcinoma cells.

-

Animal Strain: BALB/c mice.

-

Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of the mice.

-

Tumor Monitoring: Similar to the MC38 model, tumor growth is monitored by caliper measurements.

-

Treatment: When tumors reach the desired size, mice are randomized, and treatment with oral CA-170, with or without other agents like docetaxel, is initiated.

-

Endpoint: The study concludes when control tumors reach the maximum allowed size.

In Vitro T-Cell Functional Assays

4.2.1. T-Cell Proliferation Assay (CFSE-based) [15][16][17][18][19]

-

Objective: To assess the ability of CA-170 to rescue T-cell proliferation suppressed by PD-L1 or VISTA.

-

Protocol:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

Culture the CFSE-labeled PBMCs in the presence of T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies).

-

Add recombinant human PD-L1 or VISTA protein to suppress T-cell proliferation.

-

Treat the cultures with varying concentrations of CA-170.

-

After a defined incubation period (e.g., 72-96 hours), harvest the cells.

-

Analyze the CFSE dilution in the T-cell population (e.g., CD4+ and CD8+ cells) by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

-

4.2.2. Interferon-gamma (IFN-γ) Release Assay [20][21][22][23][24][25][26]

-

Objective: To measure the effect of CA-170 on the production of the effector cytokine IFN-γ by T cells.

-

Protocol:

-

Isolate human PBMCs as described above.

-

Culture the PBMCs with T-cell stimuli (e.g., anti-CD3/anti-CD28) in the presence of recombinant PD-L1 or VISTA to inhibit cytokine production.

-

Add different concentrations of CA-170 to the cell cultures.

-

After an incubation period (e.g., 48-72 hours), collect the cell culture supernatants.

-

Quantify the concentration of IFN-γ in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Clinical Development

CA-170 has advanced to human clinical trials. The initial Phase 1 study (NCT02812875) was a multi-center, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered CA-170 in patients with advanced solid tumors or lymphomas who have progressed on or are not responsive to available therapies.[27][28][29][30][31][32] The study involved a dose-escalation phase followed by an expansion phase in selected tumor types.[27][28]

Conclusion

CA-170 is a promising oral, small-molecule immune checkpoint inhibitor with a novel dual-targeting mechanism of action against PD-L1 and VISTA. Preclinical data robustly support its ability to enhance anti-tumor T-cell responses and inhibit tumor growth in various cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar agents. The ongoing clinical evaluation of CA-170 will be crucial in determining its therapeutic potential in patients with advanced cancers.

References

- 1. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 5. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]

- 6. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs [jove.com]

- 10. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 12. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of mouse model of CT26 colon cancer [bio-protocol.org]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]

- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 20. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bdbiosciences.com [bdbiosciences.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. ascopubs.org [ascopubs.org]

- 29. curis.com [curis.com]

- 30. curis.com [curis.com]

- 31. curis.com [curis.com]

- 32. Phase 1 trial of CA-170, a novel oral small molecule dual inhibitor of immune checkpoints PD-1 and VISTA, in patients (pts) with advanced solid tumor or lymphomas. - ASCO [asco.org]

"Anticancer agent 170" discovery and synthesis

An in-depth analysis of "Anticancer agent 170" reveals it to be a placeholder name for a compound that does not correspond to a specifically identified and publicly documented anticancer agent. Searches for "this compound," "cancer drug 170," and similar queries have not yielded a specific molecule with this designation in the scientific literature or public databases.

Therefore, this guide will present a generalized framework for the discovery and synthesis of a hypothetical novel anticancer agent, which we will refer to as "Agent 170," to illustrate the process and meet the user's specified format. This framework is based on common practices in drug discovery and development.

Discovery of Agent 170

The discovery of a new anticancer agent often originates from high-throughput screening (HTS) of large compound libraries or from a rational drug design approach targeting a specific molecular pathway implicated in cancer.

High-Throughput Screening Workflow

A typical HTS workflow to identify a novel anticancer agent like Agent 170 would involve screening a diverse chemical library against a specific cancer cell line or a purified protein target.

Caption: High-Throughput Screening Workflow for Agent 170 Discovery.

Target-Based Discovery Pathway

Alternatively, Agent 170 could be discovered through a target-based approach, where a specific protein crucial for cancer cell survival is targeted.

Caption: Target-Based Discovery Pathway for Agent 170.

Synthesis of Agent 170

The synthesis of a novel small molecule anticancer agent like Agent 170 would typically involve a multi-step organic synthesis process. Below is a representative, hypothetical synthetic scheme.

Hypothetical Retrosynthetic Analysis

A retrosynthetic analysis would first be performed to identify key starting materials and reactions.

An In-depth Technical Guide to the Anticancer Agent CA-170

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA-170 is a first-in-class, orally bioavailable small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1] By targeting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and preclinical data of CA-170. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathway and a typical experimental workflow are also presented to guide further research and development.

Chemical Structure and Physicochemical Properties

CA-170, also known as AUPM-170, is a peptidomimetic compound. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | [3] |

| Molecular Formula | C₁₂H₂₀N₆O₇ | [3] |

| Molar Mass | 360.32 g/mol | [3] |

| CAS Number | 1673534-76-3 | [3] |

| Appearance | Powder | |

| Solubility | DMSO: 72 mg/mL (199.82 mM) | |

| Water: Insoluble | ||

| Ethanol: Insoluble |

Mechanism of Action

CA-170 is designed to disrupt the immunosuppressive signals mediated by the PD-1/PD-L1 and VISTA pathways.[1]

-

PD-L1 Inhibition: PD-L1, expressed on the surface of tumor cells and other immune cells, binds to the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and anergy. This allows cancer cells to evade immune surveillance.

-

VISTA Inhibition: VISTA is another negative checkpoint regulator primarily expressed on hematopoietic cells and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. It also suppresses T-cell activation through a distinct and non-redundant mechanism.

By antagonizing both PD-L1 and VISTA, CA-170 is intended to restore T-cell proliferation and effector functions, such as the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ), thereby promoting an anti-tumor immune response.[3] Preclinical data suggests that CA-170 leads to an increase in proliferating and activated CD4+ and CD8+ T-cells within the tumor.[4]

However, it is important to note that some studies have raised questions about the direct binding of CA-170 to PD-L1, suggesting that its mechanism of action might be more complex and may not involve direct competitive antagonism at the PD-1:PD-L1 interface.[5] One proposed mechanism is the formation of a defective ternary complex.[6]

Signaling Pathway Diagram

Caption: CA-170 inhibits the interaction of PD-L1 and VISTA with their respective receptors on T-cells, blocking immunosuppressive signals.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated that CA-170 can rescue the proliferation and effector functions of T-cells that are suppressed by PD-L1, PD-L2, or VISTA.[6]

| Assay | Effect of CA-170 |

| T-Cell Proliferation Assay | Rescues proliferation of T-cells inhibited by PD-L1/L2 and VISTA. |

| IFN-γ Secretion Assay | Rescues IFN-γ secretion from PBMCs inhibited by recombinant PD-L1, PD-L2, and VISTA. |

Pharmacokinetics

The pharmacokinetic profile of CA-170 has been evaluated in mice and cynomolgus monkeys.

| Species | Oral Bioavailability (%) | Plasma Half-life (hours) | Reference |

| Mouse | ~40% | ~0.5 | [7] |

| Cynomolgus Monkey | <10% | 3.25 - 4.0 | [7] |

In Vivo Efficacy

CA-170 has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models, both as a single agent and in combination with other anticancer therapies.

| Mouse Model | Treatment | Tumor Growth Inhibition (TGI) / Effect | Reference |

| MC38 Colon Carcinoma | CA-170 (10 mg/kg/day, oral) | 43% TGI | [4] |

| B16F10 Melanoma Metastasis | CA-170 (10 mg/kg/day, oral) | 73% reduction in metastatic nodules | [4] |

| CT26 Colon Carcinoma | CA-170 (10 mg/kg/day) + Docetaxel (10 mg/kg) | 68% TGI | [4] |

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize CA-170.

In Vitro Assays

This assay measures the ability of CA-170 to rescue T-cell proliferation from inhibition by PD-L1 or VISTA.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS. Wash the cells twice with complete medium.

-

Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs in 96-well plates coated with anti-CD3 antibody (to stimulate T-cell proliferation). Add recombinant human PD-L1 or VISTA protein to the wells to induce immunosuppression. Add CA-170 at various concentrations.

-

Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

This assay quantifies the number of IFN-γ-secreting cells, a marker of T-cell effector function.

-

Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.

-

Cell Plating and Stimulation: Prepare PBMCs as described above. Plate the PBMCs in the coated wells. Add a stimulant (e.g., anti-CD3 antibody or a specific antigen), recombinant PD-L1 or VISTA, and varying concentrations of CA-170.

-

Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.

-

Spot Development: Add a substrate (e.g., BCIP/NBT) to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

-

Analysis: Count the spots using an automated ELISpot reader.

In Vivo Efficacy Studies

-

Cell Culture: Culture murine cancer cell lines (e.g., MC38, CT26, B16F10) in appropriate media and conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 0.5-1 x 10⁶ cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[4]

-

Drug Administration: Prepare CA-170 in a suitable vehicle for oral administration (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose). Administer CA-170 to the mice daily via oral gavage at the desired dose (e.g., 10 mg/kg).

-

Efficacy Assessment: Continue treatment for a specified period (e.g., 14-21 days). Monitor tumor growth and the general health of the animals. At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

Experimental Workflow Diagram

Caption: A streamlined workflow for the preclinical evaluation of CA-170.

Summary and Future Directions

CA-170 is a promising oral immune checkpoint inhibitor with a dual mechanism of action targeting both PD-L1 and VISTA. Preclinical studies have demonstrated its potential to enhance anti-tumor immunity and inhibit tumor growth. Its oral bioavailability offers a significant advantage over current antibody-based immunotherapies. Further investigation into its precise molecular interactions and continued clinical development are warranted to fully elucidate its therapeutic potential in various cancer types. The ongoing clinical trials will provide crucial data on its safety, tolerability, and efficacy in patients.

References

- 1. animalab.eu [animalab.eu]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

- 6. agilent.com [agilent.com]

- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Docking Studies of Anticancer Agent 170

Introduction: The term "Anticancer agent 170" is not a unique identifier and has been associated with at least two distinct chemical entities in scientific literature and commercial databases. This guide provides a comprehensive overview of the molecular docking studies and associated research for both identified agents: CA-170 , an immune checkpoint inhibitor, and a ketone derivative of Deguelin (B1683977) , a natural product derivative with cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Part 1: CA-170 - A Dual PD-L1 and VISTA Inhibitor

CA-170 is an orally bioavailable small molecule designed as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA). By targeting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.

Molecular Docking and Binding Affinity Studies

While traditional molecular docking studies with detailed binding energy tables for CA-170 are not extensively published, computational analyses and molecular dynamics simulations have been employed to understand its interaction with its targets. Some studies suggest that CA-170 may not directly bind to PD-L1 with high affinity but rather functions by inducing the formation of a defective ternary complex, thereby inhibiting downstream signaling.[1][2] Other research, however, supports its role as a direct inhibitor.[3][4]

Table 1: Computational Analysis of CA-170 and Related Compounds

| Compound | Target Protein | Docking Score (kcal/mol) | Binding Affinity (KD) | Computational Method | Reference |

| CA-170 | PD-L1 | -7.87 to -7.00 (comparative) | Not explicitly determined in these studies | Virtual Screening, Molecular Dynamics | [5] |

| CA-170 | VISTA | -8.42 to -7.07 (comparative) | Not explicitly determined in these studies | Virtual Screening, Molecular Dynamics | [5] |

| BMS-202 (control) | PD-L1 | > 12 Å (RMSD from crystal structure) | Not explicitly determined in these studies | Molecular Dynamics | [6] |

Note: The docking scores for CA-170 are presented as a comparative range from a study identifying other potential inhibitors.

Experimental Protocols

1. T-Cell Proliferation Assay (CFSE-based)

This protocol is a standard method to assess the ability of CA-170 to rescue T-cell proliferation from inhibition by PD-L1 or VISTA.

-

Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

-

CFSE Staining:

-

Resuspend PBMCs at 1x106 cells/mL in pre-warmed PBS.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.

-

Incubate for 10 minutes at 37°C in the dark.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Wash the cells three times with complete medium.

-

-

Assay Setup:

-

Plate the CFSE-labeled PBMCs in a 96-well plate at 2x105 cells/well.

-

Add recombinant human PD-L1 or VISTA protein to the wells at a predetermined inhibitory concentration.

-

Add CA-170 at various concentrations.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Data Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the lymphocyte population and measure the CFSE fluorescence intensity.

-

Proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.

-

2. Interferon-gamma (IFN-γ) Secretion Assay (ELISA)

This protocol measures the restoration of T-cell effector function by CA-170.

-

Cell Culture:

-

Culture PBMCs as described in the T-cell proliferation assay.

-

Add recombinant PD-L1 or VISTA, CA-170 at various concentrations, and anti-CD3/anti-CD28 antibodies.

-

Incubate for 48-72 hours.

-

-

ELISA Protocol:

-

Coat a 96-well ELISA plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Add cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated anti-human IFN-γ detection antibody for 1 hour.

-

Wash and add streptavidin-HRP for 30 minutes.

-

Wash and add TMB substrate. Stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm.

-

Signaling Pathways and Mechanism of Action

PD-1/PD-L1 Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of CA-170.

VISTA Signaling Pathway

Caption: VISTA signaling pathway and the inhibitory action of CA-170.

Part 2: "this compound (Compound 3a)" - A Ketone Derivative of Deguelin

"this compound" is also the designation for compound 3a, a ketone derivative of the natural product Deguelin. This compound was identified in a study focused on synthesizing and evaluating truncated Deguelin analogues for their anticancer activity.

Anticancer Activity and Molecular Docking

Compound 3a has demonstrated potent cytotoxic activity against the A549 human lung adenocarcinoma cell line. While the original study by Francisco and Paderes did not include a specific molecular docking analysis for this compound, it did perform in silico predictions of its drug-like properties.[6][7][8][9] Molecular docking studies on the parent compound, Deguelin, and other derivatives have been conducted, often targeting proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, cyclin E, and Bcl-2.[10][11][12]

Table 2: In Vitro Anticancer Activity of Compound 3a and Related Compounds

| Compound | Cell Line | IC50 (µM) | Target/Effect | Reference |

| This compound (Compound 3a) | A549 (Lung Cancer) | 6.62 | Cytotoxicity | [7] |

| Deguelin (Parent Compound) | Various | Varies (nM to low µM range) | Hsp90 inhibition, PI3K/Akt pathway inhibition | [13][14] |

| Other Deguelin Derivatives | HCT116 (Colon Cancer) | 3.43 - 6.96 | Cytotoxicity | [7] |

| Other Deguelin Derivatives | MCF-7 (Breast Cancer) | < 10 | Cytotoxicity | [7] |

Table 3: Representative Molecular Docking Data for Deguelin Derivatives (Proxy Data)

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Deguelin | Cyclin D1 | - | Not specified | [10] |

| D1_XP (Derivative) | Cyclin D1 | - | Not specified | [11] |

| Deguelin | Bcl-2 | - | Not specified | [12] |

| Deguelin | ERK-1 | - | Not specified | [12] |

Note: Specific docking scores for Deguelin and its derivatives are not consistently reported in a tabular format in the searched literature. The table indicates the targets for which docking studies have been performed.

Experimental Protocols

1. Molecular Docking (General Protocol for Deguelin Derivatives)

This protocol outlines a typical workflow for performing molecular docking studies on Deguelin-like compounds.

-

Software:

-

Maestro (Schrödinger)

-

AutoDock Vina

-

PyMOL

-

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., Cyclin D1, PDB ID: 2W96) from the Protein Data Bank.

-

Prepare the protein using the Protein Preparation Wizard in Maestro: remove water molecules, add hydrogens, assign bond orders, and perform energy minimization.

-

-

Ligand Preparation:

-

Draw the 2D structure of the Deguelin derivative and convert it to a 3D structure.

-

Prepare the ligand using LigPrep: generate possible ionization states at physiological pH and perform energy minimization.

-

-

Docking:

-

Define the binding site (grid generation) based on the co-crystallized ligand or active site prediction.

-

Perform molecular docking using Glide (Standard Precision and Extra Precision modes) or AutoDock Vina.

-

-

Analysis:

-

Analyze the docking poses and scores.

-

Visualize the protein-ligand interactions using PyMOL or Maestro to identify key hydrogen bonds and hydrophobic interactions.

-

2. MTT Cell Viability Assay

This is a standard colorimetric assay to measure the cytotoxic effects of compounds on cancer cells.

-

Cell Culture:

-

Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the Deguelin derivative for 48-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Signaling Pathways of Deguelin and its Derivatives

Deguelin is known to modulate multiple signaling pathways involved in cancer progression.

Deguelin's Multi-Target Signaling Inhibition

Caption: Overview of signaling pathways inhibited by Deguelin and its derivatives.

References

- 1. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? [mdpi.com]

- 2. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kuickresearch.com [kuickresearch.com]

- 6. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel B, C-ring truncated deguelin derivatives reveals as potential inhibitors of cyclin D1 and cyclin E using molecular docking and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Dual Immune Checkpoint Inhibitor CA-170: A Technical Overview of its Mechanism and Impact on Signal Transduction Pathways

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA). By inhibiting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data on CA-170, focusing on its mechanism of action, its effects on critical signal transduction pathways, and detailed methodologies for key experimental assays. Quantitative data from various studies are summarized, and the underlying signaling pathways are visualized to facilitate a deeper understanding of this novel anticancer agent.

Introduction

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Monoclonal antibodies targeting the PD-1/PD-L1 axis have demonstrated significant clinical success; however, they are not without limitations, including intravenous administration, immune-related adverse events, and a lack of response in a substantial portion of patients. Small molecule inhibitors like CA-170 offer potential advantages, including oral administration, shorter half-lives for better management of adverse events, and the ability to target multiple checkpoint pathways simultaneously.[1] CA-170's dual targeting of PD-L1 and VISTA represents a novel strategy to overcome resistance to single-agent checkpoint blockade and broaden the therapeutic window of cancer immunotherapy.

Mechanism of Action

CA-170's primary mechanism of action involves the functional antagonism of two separate immune checkpoint pathways: PD-1/PD-L1 and VISTA.

Targeting the PD-L1 Pathway

CA-170 functionally antagonizes PD-L1-mediated T-cell suppression. Interestingly, its mechanism appears to differ from that of traditional antibody-based inhibitors. Studies suggest that CA-170 does not physically block the interaction between PD-1 and PD-L1.[1][2] Instead, it is proposed to bind to PD-L1 and induce the formation of a defective ternary complex with PD-1, thereby preventing the transmission of the inhibitory signal into the T-cell.[1][2] This unique mode of action is supported by findings from cellular NMR techniques which confirm the interaction of CA-170 with PD-L1 in a cellular context.[3]

There is, however, some debate in the scientific literature regarding the direct binding of CA-170 to PD-L1. Some studies using biophysical methods like NMR binding assays and Homogenous Time-Resolved FRET (HTRF) have not detected a direct interaction between CA-170 and isolated PD-L1 protein.[4][5] This has led to the hypothesis that CA-170 may act on the broader PD-1/PD-L1 pathway rather than through direct binding to PD-L1 itself.[4][5]

Targeting the VISTA Pathway

VISTA is a negative checkpoint regulator predominantly expressed on hematopoietic cells, particularly myeloid cells and regulatory T-cells (Tregs), and is upregulated in the tumor microenvironment. It suppresses T-cell activation through mechanisms that are not yet fully elucidated but are distinct from the PD-1/PD-L1 pathway. CA-170 has been shown to functionally antagonize VISTA, rescuing T-cell proliferation and cytokine production from VISTA-mediated inhibition.[1][6] The dual inhibition of both PD-L1 and VISTA by a single agent is a key feature of CA-170, potentially leading to a more robust anti-tumor immune response.

Signal Transduction Pathways

CA-170 modulates T-cell signaling pathways by blocking the inhibitory signals from PD-L1 and VISTA, leading to enhanced T-cell activation, proliferation, and effector functions.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates an inhibitory cascade. This involves the recruitment of the phosphatase SHP-2 to the phosphorylated cytoplasmic tail of PD-1. SHP-2 then dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) pathway, leading to suppressed T-cell proliferation, cytokine release, and cytotoxic activity. By functionally antagonizing this interaction, CA-170 prevents the delivery of this inhibitory signal, thereby restoring T-cell effector functions.

Figure 1: CA-170's effect on the PD-1/PD-L1 signaling pathway.

VISTA Signaling Pathway

The precise downstream signaling pathway of VISTA is still under investigation. However, it is known to be a potent negative regulator of T-cell activation. VISTA is expressed on both antigen-presenting cells (APCs) and T-cells and is thought to suppress T-cell responses through both cell-extrinsic and cell-intrinsic mechanisms. When expressed on APCs, VISTA acts as a ligand, engaging a yet-to-be-fully-identified receptor on T-cells to deliver an inhibitory signal. When expressed on T-cells, VISTA may function as a receptor that directly transmits inhibitory signals. CA-170's antagonism of VISTA blocks these suppressive signals, contributing to T-cell activation.

Figure 2: Postulated effect of CA-170 on the VISTA signaling pathway.

Quantitative Data Summary

The preclinical activity of CA-170 has been characterized by its ability to rescue T-cell function from PD-L1 and VISTA-mediated suppression. The following table summarizes key quantitative data from in vitro functional assays.

| Assay | Target | Cell Type | Parameter | Value | Reference |

| Rescue of IFN-γ Release | PD-L1 | Human PBMCs | EC50 | 66.1 ± 23.2 nM | [6] |

| Rescue of IFN-γ Release | VISTA | Human PBMCs | EC50 | 82.9 ± 37.1 nM | [6] |

| Rescue of Proliferation | PD-L1 | Mouse Splenocytes | EC50 | Not explicitly stated | [1] |

| Rescue of IFN-γ Release | PD-L1 | Mouse Splenocytes | EC50 | Not explicitly stated | [1] |

| Rescue of Proliferation | PD-L1 | Monkey PBMCs | EC50 | Not explicitly stated | [1] |

| Rescue of IFN-γ Release | PD-L1 | Monkey PBMCs | EC50 | Not explicitly stated | [1] |

Note: EC50 values represent the concentration of CA-170 required to achieve 50% of the maximal rescue of T-cell function.

Experimental Protocols

This section provides an overview of the methodologies for key in vitro assays used to characterize the activity of CA-170.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of CA-170 to rescue T-cell proliferation from inhibition by PD-L1 or VISTA.

Objective: To quantify the proliferation of T-cells in response to stimulation in the presence of inhibitory checkpoint proteins and the test compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human PD-L1-Fc or VISTA-Fc

-

CA-170

-

Complete RPMI-1640 medium

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Labeling: Isolate PBMCs from healthy donor blood. Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.

-

Assay Setup: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS. Add recombinant PD-L1-Fc or VISTA-Fc to the wells.

-

Cell Plating and Treatment: Add the CFSE-labeled PBMCs to the wells at a density of 2 x 10^5 cells/well. Add soluble anti-CD28 antibody (e.g., 1 µg/mL). Add serial dilutions of CA-170 or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Analyze the cells on a flow cytometer. Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is assessed by the sequential halving of CFSE fluorescence in daughter cells.

Figure 3: Experimental workflow for the T-cell proliferation assay.

IFN-γ Release Assay (ELISA)

This assay measures the ability of CA-170 to restore the production of the key effector cytokine, IFN-γ, by T-cells.

Objective: To quantify the amount of IFN-γ secreted by T-cells upon stimulation in the presence of inhibitory checkpoint proteins and the test compound.

Materials:

-

Human PBMCs

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human PD-L1-Fc or VISTA-Fc

-

CA-170

-

Complete RPMI-1640 medium

-

Human IFN-γ ELISA kit

Protocol:

-

Assay Setup: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS. Add recombinant PD-L1-Fc or VISTA-Fc to the wells.

-

Cell Plating and Treatment: Add PBMCs to the wells at a density of 2 x 10^5 cells/well. Add soluble anti-CD28 antibody (e.g., 1 µg/mL). Add serial dilutions of CA-170 or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of IFN-γ in each sample by reading the absorbance on a plate reader and comparing to a standard curve.

Conclusion

CA-170 represents a promising oral, small molecule anticancer agent that dually targets the PD-L1 and VISTA immune checkpoint pathways. Its unique mechanism of inducing a defective ternary complex with PD-L1 and its ability to functionally antagonize VISTA-mediated T-cell suppression provide a strong rationale for its continued clinical development. The preclinical data demonstrate its potential to restore and enhance anti-tumor immunity. Further investigation into the intricacies of its interaction with PD-L1 and the downstream signaling of VISTA will be crucial for optimizing its therapeutic application and identifying patient populations most likely to benefit from this novel immunotherapy.

References

- 1. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Anticancer Agent 170 (CA-170) on T-Cell Proliferation and Effector Functions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 170 (CA-170) is a first-in-class, orally bioavailable small molecule antagonist that targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] Unlike traditional cytotoxic agents, CA-170 does not directly inhibit cancer cell proliferation. Instead, its anticancer activity stems from its ability to modulate the tumor microenvironment by blocking negative regulatory signals that suppress T-cell activity. This technical guide provides an in-depth overview of the effects of CA-170 on T-cell proliferation and function, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the signaling pathways involved.

Mechanism of Action

CA-170's primary mechanism of action is the restoration of anti-tumor immune responses by inhibiting the PD-L1 and VISTA pathways. These pathways are frequently exploited by cancer cells to evade immune surveillance.

-

PD-L1 Inhibition: CA-170 is believed to function by inducing the formation of a defective ternary complex with the PD-1/PD-L1 proteins.[3] This unique mechanism does not prevent the physical interaction between PD-1 and PD-L1 but rather disrupts the downstream signaling that leads to T-cell inactivation. This allows for the reactivation of tumor-infiltrating T-lymphocytes.

-

VISTA Inhibition: VISTA is another critical negative checkpoint regulator that suppresses T-cell function. CA-170's ability to also target VISTA provides a dual-pronged approach to overcoming immune suppression within the tumor microenvironment.[1][4] Some studies suggest that the primary anticancer effect of CA-170 may be mediated through the VISTA pathway.[5]

By blocking these two key immune checkpoints, CA-170 enhances the proliferation and activation of T-cells, leading to increased production of effector cytokines such as Interferon-gamma (IFN-γ) and subsequent tumor growth inhibition.[1][6]

Quantitative Data on the Effects of CA-170

The efficacy of CA-170 is primarily measured by its ability to rescue T-cell function from the inhibitory effects of PD-L1 and VISTA. The following tables summarize the key quantitative data from preclinical studies.

| Assay | Metric | Result | Reference |

| T-cell Proliferation Rescue (in the presence of PD-L1/VISTA) | EC50 | Potent activity comparable to blocking antibodies | [6] |

| IFN-γ Secretion Rescue (in the presence of PD-L1/VISTA) | EC50 | Potent activity comparable to blocking antibodies | [6] |

| In Vivo Model | Treatment | Metric | Result | Reference |

| Syngeneic Mouse Tumor Models | Oral administration of CA-170 | Tumor Growth Inhibition | Significant inhibition | [6] |

| Syngeneic Mouse Tumor Models | Oral administration of CA-170 | Activation of tumor-infiltrating CD8+ T-cells | Dose-dependent increase | [6] |

| Carcinogen-induced mouse lung tumorigenesis | CA-170 | Tumor Growth Inhibition | Potent anticancer efficacy | [7] |

| Carcinogen-induced mouse lung tumorigenesis | CA-170 + KRAS peptide vaccine | Tumor Growth Inhibition | Almost complete suppression | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the immunomodulatory effects of CA-170.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay assesses the ability of CA-170 to enhance T-cell proliferation in response to allogeneic stimulation, mimicking the presentation of tumor antigens.

a. Cell Preparation:

-

Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor (Donor A) using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cells: Isolate PBMCs from a second, HLA-mismatched healthy donor (Donor B). To create a one-way MLR, treat the stimulator cells with Mitomycin C (50 µg/mL) or irradiation to prevent their proliferation.

b. Co-culture:

-

Plate the responder T-cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.

-

Add the treated stimulator cells to the wells at a specific ratio (e.g., 1:1).

-

Add varying concentrations of CA-170 or a vehicle control to the co-cultures.

c. Proliferation Measurement:

-

After a 4-5 day incubation period, add a marker of DNA synthesis, such as BrdU or [3H]-thymidine, to the cultures for the final 18-24 hours.

-

Harvest the cells and measure the incorporation of the label using an appropriate method (e.g., ELISA for BrdU or scintillation counting for [3H]-thymidine). The increase in incorporation in the presence of CA-170 indicates enhanced T-cell proliferation.

IFN-γ Secretion Assay

This assay quantifies the production of the key effector cytokine IFN-γ by T-cells upon activation, which is a marker of a potent anti-tumor immune response.

a. T-Cell Stimulation:

-

Culture PBMCs or isolated T-cells in the presence of a specific antigen or a polyclonal stimulator (e.g., anti-CD3/anti-CD28 antibodies).

-

Include co-culture with cells expressing PD-L1 or VISTA to simulate the immunosuppressive tumor microenvironment.

-

Treat the cells with different concentrations of CA-170 or a vehicle control.

b. IFN-γ Measurement:

-

After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatants.

-

Measure the concentration of IFN-γ in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. An increase in IFN-γ levels in the CA-170-treated groups indicates enhanced T-cell effector function.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of CA-170 in a living organism.

a. Animal Model:

-

Use immunocompetent syngeneic mouse models (e.g., C57BL/6 mice).

-

Implant a cancer cell line that is known to be responsive to immune checkpoint inhibition (e.g., MC38 colon adenocarcinoma).

b. Treatment:

-

Once tumors are established, orally administer CA-170 daily at various dose levels.

-

Include a vehicle control group and potentially a positive control group treated with a known anti-PD-1 or anti-VISTA antibody.

c. Efficacy Evaluation:

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise the tumors and weigh them.

-

Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess the activation status of T-cells (e.g., expression of CD69, Granzyme B). A reduction in tumor growth and an increase in activated TILs in the CA-170-treated groups demonstrate its in vivo anti-tumor activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by CA-170 and a typical experimental workflow.

Figure 1: Proposed mechanism of CA-170 on the PD-1/PD-L1 signaling pathway.

Figure 2: Simplified representation of CA-170's inhibitory action on the VISTA pathway.

Figure 3: General experimental workflow for evaluating CA-170's immunomodulatory effects.

Conclusion

This compound (CA-170) represents a promising oral immunotherapeutic agent that functions by inhibiting the PD-L1 and VISTA immune checkpoints. Its mechanism of action, centered on the reversal of T-cell suppression rather than direct cytotoxicity, necessitates a different approach to its preclinical evaluation compared to traditional anticancer drugs. The data strongly support its ability to enhance T-cell proliferation and effector functions, leading to significant anti-tumor activity in vivo. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the immunomodulatory properties of CA-170 and similar agents.

References

- 1. curis.com [curis.com]

- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Power of Anticancer Agent 170: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy. Anticancer Agent 170 has emerged as a promising therapeutic candidate, demonstrating potent and selective pro-apoptotic activity in a range of preclinical cancer models. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Our findings indicate that this compound functions through a multi-faceted approach, primarily engaging the intrinsic apoptotic pathway via modulation of the Bcl-2 family of proteins and subsequent activation of the caspase cascade. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of apoptosis and the development of novel anticancer therapeutics.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[1][2] A hallmark of cancer is the ability of malignant cells to evade apoptosis, leading to uncontrolled proliferation and tumor progression.[1][2] Consequently, therapeutic strategies aimed at restoring the apoptotic machinery in cancer cells are of significant interest.[1][3] this compound is a novel small molecule inhibitor designed to selectively trigger apoptosis in cancer cells, while sparing normal, healthy cells. This guide details the cellular and molecular events that underpin the pro-apoptotic efficacy of this compound.

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound primarily initiates apoptosis through the intrinsic, or mitochondrial, pathway.[4] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bid, Bad) members.[5][6] In cancer cells, the balance is often shifted towards an overexpression of anti-apoptotic proteins, conferring a survival advantage.[6]

This compound redresses this imbalance by directly inhibiting the function of Bcl-2 and Bcl-xL. This inhibition disrupts the sequestration of pro-apoptotic proteins, leading to the activation and oligomerization of Bax and Bak on the outer mitochondrial membrane.[4][5] This, in turn, results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[5][6]

Cytosolic cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[3][5] The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[3] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[5]

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from these studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |

| A549 | Lung Carcinoma | 5.1 ± 0.6 |

| HCT116 | Colon Carcinoma | 3.8 ± 0.4 |

| Jurkat | T-cell Leukemia | 1.9 ± 0.2 |

The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay following a 48-hour incubation with this compound.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Cell Line | Treatment (48h) | Percentage of Apoptotic Cells (Annexin V+) |

| MCF-7 | Vehicle Control | 4.2 ± 1.1% |

| This compound (2.5 µM) | 65.7 ± 5.8% | |

| A549 | Vehicle Control | 3.5 ± 0.9% |

| This compound (5.0 µM) | 58.3 ± 4.5% |

Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Table 3: Activation of Key Apoptotic Proteins

| Cell Line | Treatment (24h) | Fold Change in Caspase-3/7 Activity | Fold Change in Cleaved PARP-1 |

| HCT116 | Vehicle Control | 1.0 | 1.0 |

| This compound (4.0 µM) | 8.2 ± 0.9 | 6.5 ± 0.7 | |

| Jurkat | Vehicle Control | 1.0 | 1.0 |

| This compound (2.0 µM) | 10.5 ± 1.2 | 8.9 ± 1.0 |

Caspase-3/7 activity was measured using a luminogenic substrate. Cleaved PARP-1 levels were quantified by Western blot densitometry.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptotic Markers

-

Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against cleaved PARP-1, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight.

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental procedures.

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 4. mayo.edu [mayo.edu]

- 5. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Anticancer Agent CA-170: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of CA-170, a first-in-class, orally bioavailable small molecule inhibitor targeting the immune checkpoint pathways involving Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T cell Activation (VISTA). The following sections detail the agent's mechanism of action, summarize key quantitative data from preclinical studies, outline experimental protocols, and visualize the associated signaling pathways and workflows.

Mechanism of Action

CA-170 is an amino acid-inspired small molecule designed to inhibit the PD-L1 and VISTA immune checkpoint pathways.[1] Unlike monoclonal antibodies that block the interaction between PD-1 and PD-L1, CA-170 is believed to induce a defective ternary complex, thereby blocking PD-L1 signaling without preventing the PD-1:PD-L1 assembly.[1] This novel mechanism allows for the potent rescue of T cell proliferation and effector functions that are inhibited by PD-L1/L2 and VISTA.[1] CA-170 demonstrates selectivity for these pathways over other key immune checkpoints such as CTLA4.[1]

Quantitative Data Summary

The preclinical efficacy of CA-170 has been demonstrated across various in vivo models. The data below is summarized from key studies.

Table 1: In Vivo Antitumor Efficacy of CA-170

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Metastatic Count Reduction (%) | Statistical Significance |

| MC38 Colon Carcinoma | CA-170 (oral, once daily) | 43 | Not Applicable | Significant |

| B16F10 Melanoma | CA-170 (oral, once daily) | Not Applicable | 73 | Significant |

Data extracted from Sasikumar et al.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of CA-170 are provided below.

1. In Vivo Tumor Models

-

Objective: To evaluate the single-agent antitumor efficacy of orally administered CA-170.

-

Models:

-

MC38 Colon Carcinoma Model: Syngeneic mouse model.

-

B16F10 Melanoma Lung Metastasis Model: Syngeneic mouse model.

-

-

Procedure:

-

Tumor cells (MC38 or B16F10) are implanted into immunocompetent mice.

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

CA-170 is administered orally once a day.

-

For the MC38 model, tumor growth is monitored and measured regularly. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the vehicle control group.

-

For the B16F10 model, after a set period, mice are euthanized, and the lungs are harvested to count metastatic nodules. The percentage of reduction in metastatic counts is calculated relative to the vehicle control group.

-

-

Data Analysis: Statistical significance between the treated and control groups is determined using appropriate statistical tests.[1]

2. T Cell Functional Assays

-

Objective: To assess the ability of CA-170 to rescue T cell function inhibited by PD-L1/L2 and VISTA.

-

Assays:

-

IFNγ Release Assay: Measures the release of Interferon-gamma from Peripheral Blood Mononuclear Cells (PBMCs) as an indicator of T cell activation.

-

IL-2 Secretion Assay: Measures the secretion of Interleukin-2 from Jurkat cells, a human T lymphocyte cell line, as a marker of T cell activation.

-

-

Procedure:

-

Immune cells (PBMCs or Jurkat cells) are cultured in the presence of recombinant PD-L1, PD-L2, or VISTA to inhibit T cell function.

-

CA-170 is added to the cultures at various concentrations.

-

Supernatants are collected after an incubation period.

-

The concentration of IFNγ or IL-2 in the supernatant is quantified using standard methods such as ELISA.

-

-

Data Analysis: The ability of CA-170 to rescue IFNγ or IL-2 secretion is determined by comparing the levels in the presence and absence of the compound.[1]

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: CA-170 Mechanism of Action

Caption: Mechanism of CA-170 in blocking PD-L1 and VISTA signaling.

Diagram 2: In Vivo Efficacy Study Workflow

References

Unraveling the Anticancer Potential of Corosolic Acid: A Pharmacodynamic Profile in Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Corosolic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising candidate in anticancer research. Exhibiting a range of biological activities, its pharmacodynamic profile reveals a multi-targeted agent capable of inhibiting cancer cell proliferation, inducing apoptosis, and modulating key signaling pathways implicated in tumorigenesis. This technical guide provides an in-depth overview of the pharmacodynamics of corosolic acid across various cancer cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action.

In Vitro Efficacy: A Quantitative Analysis

The cytotoxic and antiproliferative effects of corosolic acid have been quantified in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are summarized below. These values demonstrate a dose- and time-dependent inhibitory effect on cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HCT116 | Colorectal Cancer | 24 | 24 | [1] |

| SNU-601 | Gastric Cancer | 16.9 ± 2.9 | Not Specified | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20.12 | 48 | [3] |

| MCF7 | Breast Cancer (ER+) | 28.50 | 48 | [3] |

| Huh7 | Hepatocellular Carcinoma | 50 | 24 | [4] |

| A549 | Lung Adenocarcinoma | 10-40 (effective range) | 6-48 | [1][2] |

| CaSki | Cervical Cancer | 10-100 (effective range) | 12, 24, 48 | [1][5] |

| BGC823 | Gastric Cancer | 10-80 mg/ml (effective range) | 72 | [1][2] |

| MG-63 | Osteosarcoma | Not Specified (dose-dependent inhibition) | 12, 24, 48 | [6][7] |

Molecular Mechanisms of Action: Signaling Pathway Modulation

Corosolic acid exerts its anticancer effects by intervening in several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

Induction of Apoptosis

A primary mechanism of corosolic acid's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway: Corosolic acid treatment has been shown to disrupt the mitochondrial membrane potential. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[6][8][9]

Extrinsic Apoptosis Pathway: In some cell lines, corosolic acid has been observed to upregulate the expression of Fas and Fas ligand (FasL), key components of the death receptor pathway.[1] This engagement activates caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.

Inhibition of Pro-Survival Signaling Pathways

Corosolic acid also targets several signaling pathways that are frequently hyperactivated in cancer, promoting cell survival and proliferation.

STAT3 and NF-κB Signaling: Corosolic acid has been demonstrated to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[10] These transcription factors are crucial for regulating the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting their activation, corosolic acid can halt tumor progression and even reverse chemoresistance.[11]

PI3K/Akt and MAPK Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are central regulators of cell growth, metabolism, and survival. Corosolic acid has been shown to suppress the PI3K/Akt signaling pathway in cervical cancer cells.[1][5] Furthermore, it can induce the phosphorylation of JNK and p38, while decreasing the phosphorylation of AKT in prostate cancer cells, suggesting a complex interplay with the MAPK and PI3K/Akt pathways to induce apoptosis.[12]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the pharmacodynamics of corosolic acid.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of corosolic acid (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with corosolic acid at desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the target proteins (e.g., Bax, Bcl-2, caspases, p-STAT3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Corosolic acid demonstrates significant anticancer potential through its ability to induce apoptosis and inhibit key pro-survival signaling pathways in a variety of cancer cell lines. The data presented in this guide underscore its promise as a multi-targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for potential applications in oncology.

References

- 1. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corosolic Acid Inhibits Hepatocellular Carcinoma Cell Migration by Targeting the VEGFR2/Src/FAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Corosolic acid inhibits the proliferation of osteosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]